molecular formula C9H10ClN3 B15232312 4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine

4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B15232312
M. Wt: 195.65 g/mol
InChI Key: PVFAQGBSFKKYTC-UHFFFAOYSA-N
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Description

4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and triazine ring system, which imparts distinct chemical properties and reactivity. It is often explored for its potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the reaction of pyrrole derivatives with chloramine and formamidine acetate. This method has been optimized to increase yield and reduce impurities . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the desired triazine ring .

Industrial Production Methods: Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, which utilizes readily available starting materials such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process has been shown to produce the compound in a 55% overall yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and regulating cell signaling pathways. This mechanism is crucial in its application as an anticancer agent, where it can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

4-chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C9H10ClN3/c1-5-4-6(2)13-8(5)9(10)11-7(3)12-13/h4H,1-3H3

InChI Key

PVFAQGBSFKKYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2N1N=C(N=C2Cl)C)C

Origin of Product

United States

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